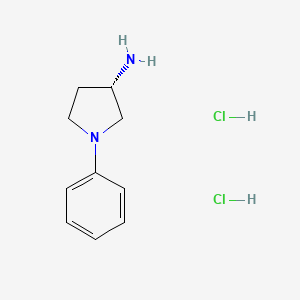
(3S)-1-phenylpyrrolidin-3-amine dihydrochloride
Descripción general
Descripción
(3S)-1-Phenylpyrrolidin-3-amine dihydrochloride, also known as PPAD, is an organic compound that has been used in a variety of scientific experiments, including those related to biochemistry, physiology, and drug development. PPAD is a derivative of the neurotransmitter dopamine, and it has been studied for its potential to act as a neurotransmitter agonist and as an inhibitor of certain enzymes. This compound has been used in a number of studies to examine the effects of drugs on the central nervous system and to explore the mechanisms of action of certain drugs.
Aplicaciones Científicas De Investigación
Pharmacological Research
(3S)-1-phenylpyrrolidin-3-amine dihydrochloride is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure makes it a valuable synthetic block for drug construction, particularly for the development of novel pharmacological agents.
Synthetic Chemistry
The synthesis of piperidine derivatives, including (3S)-1-phenylpyrrolidin-3-amine dihydrochloride, is a critical area of research in organic chemistry. These compounds are used to create various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have broad applications in medicinal chemistry .
Antioxidant Polymer Development
Research into the antioxidant activity of phenolic compounds has led to the development of synthetic polymers with potent antioxidant properties. (3S)-1-phenylpyrrolidin-3-amine dihydrochloride could potentially be used in the enzymatic synthesis of polymeric phenols, contributing to the design of high-performing polymers with enhanced antioxidant activity .
Antimicrobial and Antineoplastic Studies
Compounds similar to (3S)-1-phenylpyrrolidin-3-amine dihydrochloride have been shown to exhibit antimicrobial, anti-protozoal, anti-trypanosomal, and anti-neoplastic activities. This suggests potential applications in studying and developing treatments for infections and cancer .
Propiedades
IUPAC Name |
(3S)-1-phenylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H/t9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIQTTUTHGQEBZ-WWPIYYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-phenylpyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















